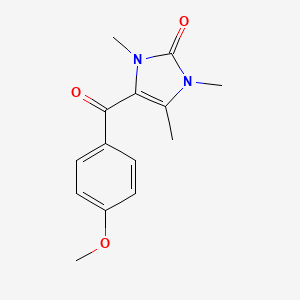
4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one is an organic compound with a unique structure that combines a methoxybenzoyl group with a trimethyl-substituted imidazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-methoxybenzoyl chloride with 1,3,5-trimethylimidazolone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-Formylbenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one or 4-(4-Carboxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one.
Reduction: 4-(4-Methoxybenzyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can interact with enzymes and receptors, modulating their activity. The trimethylimidazolone ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Similar in structure but lacks the imidazolone ring.
4-Methoxybenzoyl chloride: A precursor in the synthesis of the target compound.
4-Methoxybenzyl alcohol: Similar in structure but with an alcohol group instead of the benzoyl group.
Uniqueness
4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one is unique due to the combination of the methoxybenzoyl group and the trimethylimidazolone ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
CAS No. |
77671-38-6 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-(4-methoxybenzoyl)-1,3,5-trimethylimidazol-2-one |
InChI |
InChI=1S/C14H16N2O3/c1-9-12(16(3)14(18)15(9)2)13(17)10-5-7-11(19-4)8-6-10/h5-8H,1-4H3 |
InChI Key |
LWESTPBEQWMAHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)N1C)C)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















